molecular formula C23H18F3NO4 B4309716 BENZYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE

BENZYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE

Cat. No.: B4309716
M. Wt: 429.4 g/mol
InChI Key: VYTHPKMZKZLIDA-UHFFFAOYSA-N
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Description

Benzyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-10-oxa-3-azatricyclo[5210~1,5~]dec-8-ene-6-carboxylate is a complex organic compound characterized by its unique tricyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE typically involves multiple steps, including the formation of the tricyclic core and the introduction of the trifluoromethyl group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.

    Substitution Reactions: Introduction of the trifluoromethyl group via nucleophilic substitution.

    Esterification: Formation of the carboxylate ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

Benzyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of BENZYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The tricyclic structure may also contribute to its stability and reactivity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzyl alcohol: Shares the trifluoromethyl group but differs in the overall structure.

    N, N ′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea: Contains the trifluoromethyl group and is used in organic transformations.

    Carbamate Esters: Similar functional group (carboxylate ester) but different core structures.

Uniqueness

Benzyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate is unique due to its tricyclic structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

benzyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3NO4/c24-23(25,26)15-7-4-8-16(11-15)27-13-22-10-9-17(31-22)18(19(22)20(27)28)21(29)30-12-14-5-2-1-3-6-14/h1-11,17-19H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTHPKMZKZLIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1C4=CC=CC(=C4)C(F)(F)F)C(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BENZYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
BENZYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
BENZYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
BENZYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
BENZYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
BENZYL 4-OXO-3-[3-(TRIFLUOROMETHYL)PHENYL]-10-OXA-3-AZATRICYCLO[5.2.1.0{15}]DEC-8-ENE-6-CARBOXYLATE

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